tert-Butyl (1-cyano-2-phenylethyl)carbamate

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Synthesizing dipeptidyl nitrile inhibitors for DPP1 (cathepsin C)? Acid-labile Boc protection enables orthogonal deprotection vs. Cbz or Fmoc, preserving the nitrile warhead during P2/P3 diversification. - **Precursor to clinical DPP1 inhibitors** (brensocatib pathway) - **XLogP3 2.7** (reduced lipophilicity vs. Cbz analog) for lead-like properties - **≥95% ee** available for (R)- and (S)-enantiomers (CAS 400652-45-1, 99281-90-0) - Mild TFA cleavage compatible with SPPS & acid-sensitive functionalities

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B13008658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-cyano-2-phenylethyl)carbamate
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N
InChIInChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)
InChIKeyPMCZSKSPRUQIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-cyano-2-phenylethyl)carbamate – Baseline Overview


tert-Butyl (1-cyano-2-phenylethyl)carbamate (CAS 154279-16-0, racemic; (S)-enantiomer CAS 99281-90-0) is a Boc-protected β-aminonitrile derived from phenylalanine, with molecular formula C₁₄H₁₈N₂O₂ and molecular weight 246.30 g/mol [1]. Functioning as a masked 1,2-amino nitrile synthon, it serves as a strategic intermediate in the synthesis of dipeptidyl nitrile inhibitors targeting cysteine proteases, most notably dipeptidyl peptidase I (DPP1/cathepsin C) [2]. Its tert-butoxycarbonyl (Boc) protecting group enables orthogonal deprotection strategies that are foundational to modern peptide and peptidomimetic chemistry.

tert-Butyl (1-cyano-2-phenylethyl)carbamate: Boc vs. Cbz Protection Strategy


The choice of N-protecting group on the 1-cyano-2-phenylethylamine scaffold is not arbitrary; it dictates the entire downstream synthetic strategy, deprotection orthogonality, and physicochemical profile of the resulting intermediates. The Boc group is acid-labile and cleaved under mild conditions (e.g., 50% TFA in CH₂Cl₂ at room temperature), whereas the Cbz (benzyloxycarbonyl) analog requires hydrogenolysis (H₂, Pd/C) or strongly acidic HBr/AcOH conditions that are incompatible with many functional groups [1]. Furthermore, the bulkier and more lipophilic Cbz group (XLogP3 = 3.2, MW = 280.32) [2] confers different solubility and chromatographic behavior compared to the Boc variant (XLogP3 = 2.7, MW = 246.30) [3], directly impacting reaction monitoring, purification, and the pharmacokinetic properties of downstream products. These orthogonal differences mean that Boc- and Cbz-protected aminonitriles are not interchangeable without cascading consequences for synthetic route design, yield, and final product purity.

tert-Butyl (1-cyano-2-phenylethyl)carbamate: Quantitative Differentiation Evidence


Deprotection Orthogonality: Boc vs. Cbz

The Boc group on tert-butyl (1-cyano-2-phenylethyl)carbamate is cleaved under mild acidolytic conditions (e.g., 50% TFA/CH₂Cl₂, room temperature, ~2 h), whereas the corresponding Cbz group on benzyl (1-cyano-2-phenylethyl)carbamate requires catalytic hydrogenolysis (H₂, 10% Pd/C) or harsh HBr/AcOH treatment, conditions that can reduce nitrile groups or poison downstream metal-sensitive catalysts [1]. This differential acid sensitivity (Boc >> Cbz toward acid) is a cornerstone of orthogonal protecting group strategy in peptide and peptidomimetic synthesis.

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Lead-Likeness: Boc vs. Cbz Physicochemical Profile

tert-Butyl (1-cyano-2-phenylethyl)carbamate exhibits an XLogP3 of 2.7, molecular weight of 246.30 g/mol, and 5 rotatable bonds, compared to the Cbz analog which has an XLogP3 of 3.2, molecular weight of 280.32 g/mol, and 6 rotatable bonds [1][2]. The lower lipophilicity (ΔlogP = -0.5) and reduced molecular weight (ΔMW = -34.02 g/mol) place the Boc compound more favorably within lead-likeness guidelines (logP ≤ 3, MW ≤ 300), which is particularly relevant when the aminonitrile moiety is carried forward into final inhibitors intended for oral bioavailability.

Drug-likeness Lipophilicity Rotatable bonds

Scalable Synthesis via Organic Syntheses Protocol

A validated, large-scale synthetic procedure for tert-butyl (1R)-2-cyano-1-phenylethylcarbamate (the (R)-enantiomer of the target compound class) has been published in Organic Syntheses, starting from (S)-phenylglycine via borane reduction, Boc protection, and cyanation, providing the product in high purity on a multi-gram scale [1]. This protocol represents a reliability benchmark: a peer-reviewed, independently checked procedure with full experimental detail, ensuring reproducibility for procurement and scale-up decisions. Equivalent validated large-scale procedures for the Cbz analog are not comparably documented in the premier synthetic methodology literature.

Process chemistry Scalable synthesis β-Aminonitrile

DPP1 Inhibitor Activity Against Cathepsin C

The dipeptidyl nitrile scaffold derived from this compound class has been validated as a potent and selective inhibitor of human dipeptidyl peptidase I (DPP1). The parent compound (S)-2-amino-N-(1-cyano-2-phenylethyl)acetamide, which is directly accessible via Boc deprotection of tert-butyl (1-cyano-2-phenylethyl)carbamate followed by glycine coupling, exhibited an IC₅₀ of 4,787 nM against human DPP1 in a fluorogenic assay using Gly-Phe-AFC substrate [1]. Subsequent structure-activity optimization of the P2 position (where the phenylalanine-derived side chain resides) and N-terminal capping groups yielded sub-micromolar inhibitors, demonstrating the critical role of this aminonitrile warhead as a starting point for medicinal chemistry campaigns. The Boc-protected form is the immediate, storable precursor to the active pharmacophore, and its purity and enantiomeric integrity directly dictate the quality of the final inhibitor [2].

Dipeptidyl peptidase I Cathepsin C Nitrile inhibitor

Commercial Purity Benchmarking: Boc vs. Cbz

Commercially, the (S)-tert-butyl (1-cyano-2-phenylethyl)carbamate is offered at purities of ≥95% to ≥98% by multiple reputable vendors, with the (S)-enantiomer (CAS 99281-90-0) available at 95% purity as a characterized solid . In comparison, the (S)-benzyl analog (CAS 21947-21-7) is listed at 97% purity from select suppliers . While purity ranges are comparable, the Boc derivative benefits from broader commercial availability across multiple enantiomeric forms (both (R)- and (S)-, plus racemic), enabling procurement flexibility for structure-activity relationship studies requiring matched enantiomeric pairs.

Quality control Purity specification Vendor comparison

tert-Butyl (1-cyano-2-phenylethyl)carbamate: Application Scenarios


DPP1 (Cathepsin C) Inhibitors for Inflammatory Lung Disease

This compound serves as the direct precursor to the dipeptidyl nitrile warhead found in clinical-stage DPP1 inhibitors (e.g., brensocatib). The Bondebjerg et al. (2006) study demonstrated that the deprotected aminonitrile scaffold yields DPP1 inhibitors with IC₅₀ values starting at 4,787 nM, which were further optimized to potent, selective leads [1]. Researchers developing next-generation DPP1 inhibitors for bronchiectasis, cystic fibrosis, or COPD should procure this Boc-protected intermediate to enable rapid, orthogonal deprotection and subsequent P2/P3 diversification using standard peptide coupling chemistry.

Orthogonal N-Protection in Peptidomimetic Synthesis

The orthogonal acid lability of the Boc group relative to base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups makes tert-butyl (1-cyano-2-phenylethyl)carbamate an ideal choice for multi-step synthetic sequences where chemoselective deprotection is paramount [1]. This is particularly critical in solid-phase peptide synthesis (SPPS) and in the construction of hybrid peptide-small molecule conjugates, where the mild TFA cleavage conditions preserve the integrity of the nitrile warhead and other acid-sensitive functionalities.

Enantioselective SAR with Matched (R)- and (S)-Enantiomers

The commercial availability of both (R)- and (S)-enantiomers (CAS 400652-45-1 and 99281-90-0, respectively) at ≥95% purity [1] enables procurement teams to conduct enantioselective structure-activity relationship studies. The Organic Syntheses procedure for the (R)-enantiomer provides a validated, scalable synthetic route [2], ensuring that both stereochemical series can be accessed with high enantiomeric purity for comparative biological evaluation against cysteine protease targets.

Lead-Likeness Optimization in Drug Discovery

With an XLogP3 of 2.7, molecular weight of 246.30 g/mol, and 5 rotatable bonds, tert-butyl (1-cyano-2-phenylethyl)carbamate resides within favorable lead-like chemical space [1]. Compared to the Cbz analog (XLogP3 = 3.2; MW = 280.32; 6 rotatable bonds) [2], the Boc variant reduces lipophilicity and molecular complexity, which are advantageous for medicinal chemistry programs prioritizing oral bioavailability and reduced off-target promiscuity. Procurement of this intermediate supports property-driven design principles from the earliest synthetic stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1-cyano-2-phenylethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.